molecular formula C18H27NO3S B3018274 (E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1798428-59-7

(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B3018274
CAS No.: 1798428-59-7
M. Wt: 337.48
InChI Key: KZYKMSZMRMNXIC-UHFFFAOYSA-N
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Description

(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H27NO3S and its molecular weight is 337.48. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activity and Drug Discovery

  • Endothelin Antagonists : Biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists, showing improved binding and functional activity. Compounds with hydrophobic groups and amino functions demonstrated significant oral activity in inhibiting pressor effects caused by ET-1 infusion in rats, indicating potential applications in cardiovascular diseases (Murugesan et al., 1998).

Synthetic Chemistry and Chemical Transformations

  • Catalyzed Cascade Reactions : Lewis acid-catalyzed reactions of N-(4-hydroxy-4,4-diarylbut-2-ynyl)-4-methyl-N-prop-2-ynylbenzenesulfonamides with vinylidenecyclopropanes produced polycyclic compounds and derivatives in good yields under mild conditions. This demonstrates the compound's role in facilitating complex chemical transformations, contributing to the synthesis of novel chemical entities (Yao & Shi, 2009).

Bioactivity and Drug Design

  • Anticancer and Antimicrobial Agents : Studies on organotin(IV) complexes, including amino acetate functionalized Schiff base organotin(IV) complexes, have shown significant in vitro cytotoxicity against various human tumor cell lines. This highlights the potential of sulfonamide derivatives in the design and development of new anticancer drugs (Basu Baul et al., 2009).

Properties

IUPAC Name

(E)-N-[[1-(4-hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-15-4-6-17(7-5-15)9-13-23(21,22)19-14-18(10-3-11-18)16(2)8-12-20/h4-7,9,13,16,19-20H,3,8,10-12,14H2,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYKMSZMRMNXIC-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCC2)C(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCC2)C(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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